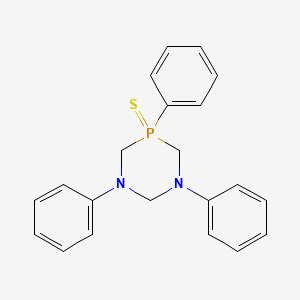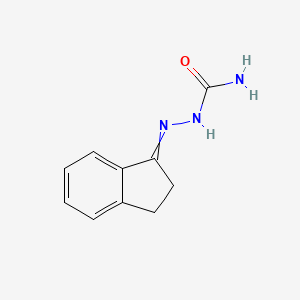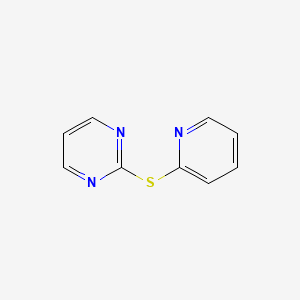
2-Pyridin-2-ylsulfanylpyrimidine
Overview
Description
2-Pyridin-2-ylsulfanylpyrimidine is a chemical compound with the molecular formula C9H7N3S and a molecular weight of 189.24 g/mol .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for their potential biological activities . Another study reported a catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . For instance, a study on the spectroscopic details of pyrimidine‑2‑thiones heterocyclic compounds provided insights into their molecular and electronic behavior .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . For example, a study reported the reaction of aldehydes/ketones with electron-deficient 1,3,5-triazines leading to functionalized pyrimidines as Diels-Alder/Retro-Diels-Alder reaction products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.32g/cm3 and a boiling point of 395.7ºC at 760 mmHg .Scientific Research Applications
OLED Applications
A study by Chang et al. (2013) introduced a new class of sky-blue-emitting Ir(III) phosphors assembled using pyridyl pyrimidine cyclometalates, including derivatives of 2-Pyridin-2-ylsulfanylpyrimidine. These materials were applied to high-performance sky-blue- and white-emitting OLEDs. The derivatives synthesized demonstrated high quantum yields and efficiency in OLED applications, showcasing the compound's potential in advanced electronic and photonic devices (Chang et al., 2013).
Biomedical Applications
Guillem Jubete et al. (2019) reviewed Pyrido[2,3-d]pyrimidines, closely related to this compound, for their biomedical applications. These compounds, given their structural similarity to nitrogen bases in DNA and RNA, have been found to provide ligands for several receptors in the body, demonstrating their broad spectrum in biomedical research (Jubete et al., 2019).
Anticancer and Antiviral Potentials
Sanjiv Kumar et al. (2019) explored the synthesis, anticancer, and antiviral potentials of pyrimidine derivatives, emphasizing the core structure's significance in various biologically active compounds. The study underscores the importance of fused pyrimidine derivatives in enhancing anticancer and antiviral potentials, indicating the crucial role of this compound derivatives in developing new therapeutic agents (Kumar et al., 2019).
Fluorescent Probes for RNA Monitoring
Rebecca A Tinsley and N. Walter (2006) discussed Pyrrolo-C (PC), a fluorescent analog of cytidine, which retains Watson-Crick base-pairing capacity with G. This compound, related to pyrimidine derivatives, showcases its application as a potential site-specific probe for RNA structure and dynamics studies, providing insights into the flexibility and variety of biochemical processes (Tinsley & Walter, 2006).
Metal Ion Binding in DNA Duplexes
A. Ono et al. (2011) investigated the metal ion binding of pyrimidine bases in DNA duplexes, including thymine and cytosine. This research highlights the selective capture of Hg(II) and Ag(I) ions by pyrimidine-pyrimidine pairs, forming metallo-base pairs in DNA duplexes. The study provides a critical understanding of the interaction between metal ions and pyrimidine derivatives, relevant to this compound's applications in bioinorganic chemistry and nanotechnology (Ono et al., 2011).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidine derivatives can upregulate the expression of p-53 and downregulate the expression of caspase-3, leading to cell cycle arrest and further apoptosis, resulting in cancer cell destruction .
Biochemical Pathways
Pyrimidine biosynthesis is a conserved pathway in all living organisms and is necessary to maintain cellular fundamental functions, such as DNA and RNA biosynthesis . In mammalian cells, pyrimidines can be produced through de novo synthesis pathways taking amino acids as substrates or salvage pathways by uptake of the circulating pyrimidines in the bloodstream .
Pharmacokinetics
Pharmacokinetics generally describes how the drug is absorbed, distributed, metabolized, and excreted by the body . The ADME properties are affected by the physicochemical properties of the drug, and other properties such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (hsc-t6) . Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Action Environment
A highly sensitive and selective al3+ sensor, pyrene-2-(pyridin-2-ylmethylsulfanyl)-ethylamine (pp), was found to exhibit a turn-on fluorescence enhancement as high as 74 fold . This probe binds reversibly with Al3+ in the presence of H2EDTA2−, both under intra- and extracellular conditions .
Safety and Hazards
Future Directions
The future directions for research on 2-Pyridin-2-ylsulfanylpyrimidine and its derivatives could involve further exploration of their potential biological activities and applications . For instance, a study suggested that the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .
properties
IUPAC Name |
2-pyridin-2-ylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c1-2-5-10-8(4-1)13-9-11-6-3-7-12-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSOZMCQINVWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996923 | |
| Record name | 2-[(Pyridin-2-yl)sulfanyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75464-86-7 | |
| Record name | NSC 311723 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075464867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000757012 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(Pyridin-2-yl)sulfanyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-2-ylsulfanyl)pyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW4QR84ZPE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Amino(morpholin-4-ium-4-ylidene)methyl]guanidine;chloride](/img/structure/B1660297.png)
![Acetic acid, [[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B1660299.png)
![Hexane, 1,1'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1660300.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1660301.png)
![1H-Pyrido[3,4-b]indol-1-one, 2-butyl-2,3,4,9-tetrahydro-](/img/structure/B1660302.png)

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1660307.png)
![2-[4-(4-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-n-phenylacetamide](/img/structure/B1660308.png)

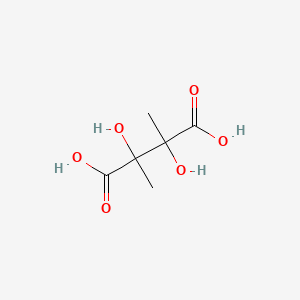
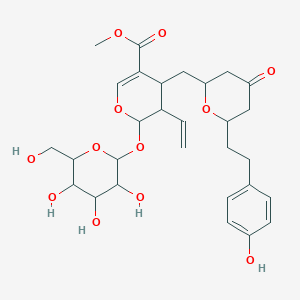
![2-[2-(2,4-Dioxopentan-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B1660316.png)
